(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea
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Overview
Description
(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea typically involves the reaction of phthalic anhydride with tert-butyl acetoacetate, followed by treatment with sodium methoxide in methanol . The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The structure of the newly synthesized compound is confirmed using various analytical techniques such as elemental analysis, high-resolution mass spectrometry, NMR, IR spectroscopy, and X-ray analysis .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Hydroxyquinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.
Medicine: Explored for its anti-inflammatory and anti-microbial properties.
Mechanism of Action
The mechanism of action of (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, which can lead to the suppression of cancer cell growth and proliferation. Additionally, it can modulate inflammatory pathways, reducing inflammation and microbial activity.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A basic structure with various pharmacological activities.
Quinazoline N-oxides: Oxidized derivatives with enhanced biological activity.
Hydroxyquinazoline: Reduced derivatives with different pharmacological properties.
Uniqueness
(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C20H19N5O2 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
1-(3-butyl-2-oxoquinazolin-4-yl)-3-(2-cyanophenyl)urea |
InChI |
InChI=1S/C20H19N5O2/c1-2-3-12-25-18(15-9-5-7-11-17(15)23-20(25)27)24-19(26)22-16-10-6-4-8-14(16)13-21/h4-11H,2-3,12H2,1H3,(H2,22,24,26) |
InChI Key |
WLRSJYCNOAPYDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3C#N |
Origin of Product |
United States |
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